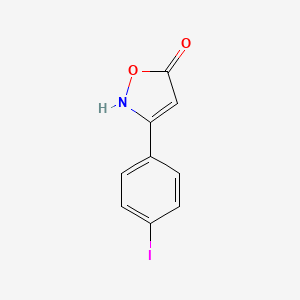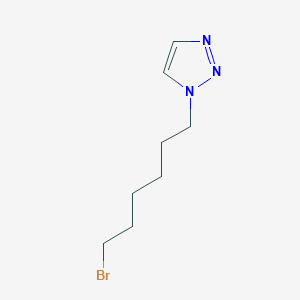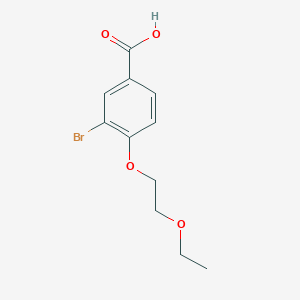
5-Hydroxy-3-(4-iodophenyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3-(4-iodophenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a hydroxy group at the 5-position and an iodophenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(4-iodophenyl)isoxazole can be achieved through various synthetic routes. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine. This reaction is typically carried out under catalyst-free and microwave-assisted conditions, which enhances the efficiency and yield of the product .
Another approach involves the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under different pH conditions. Acidic conditions favor the formation of 3,5-isoxazole esters, while neutral and basic conditions lead to the formation of different hydroxy-isoxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free conditions can be advantageous in industrial settings due to their efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-3-(4-iodophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-Hydroxy-3-(4-iodophenyl)isoxazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3-(4-iodophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The hydroxy group and iodophenyl group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxy-3-(4-chlorophenyl)isoxazole
- 5-Hydroxy-3-(4-bromophenyl)isoxazole
- 5-Hydroxy-3-(4-fluorophenyl)isoxazole
Uniqueness
5-Hydroxy-3-(4-iodophenyl)isoxazole is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the hydroxy group enhances its solubility and reactivity, contributing to its diverse biological activities .
Propriétés
Formule moléculaire |
C9H6INO2 |
|---|---|
Poids moléculaire |
287.05 g/mol |
Nom IUPAC |
3-(4-iodophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H6INO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H |
Clé InChI |
KWIZVPBOTUSPRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)ON2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)











